Home > Products > Screening Compounds P121127 > N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide
N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide - 581076-63-3

N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide

Catalog Number: EVT-345977
CAS Number: 581076-63-3
Molecular Formula: C20H26N4O
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzamide derivatives have garnered significant attention in the pharmaceutical and medicinal chemistry fields due to their diverse biological activities. The compound "N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide" represents a class of benzamide derivatives that have been explored for various therapeutic applications. This comprehensive analysis will delve into the synthesis, mechanism of action, and potential applications of this compound, drawing on data from recent research studies.

Applications in Various Fields

Anticancer Applications

The anticancer potential of benzamide derivatives is highlighted by their ability to inhibit the growth of various cancer cell lines. Compounds with a thiadiazole scaffold coupled with benzamide groups have shown promising GI50 values, comparable to standard drugs like Adriamycin1. Moreover, the induction of histone hyperacetylation and the expression of tumor suppressor genes by these compounds suggest a multifaceted approach to cancer therapy2.

Antimicrobial Applications

Benzamide derivatives have also demonstrated broad-spectrum antimicrobial activity. New series of these compounds have been synthesized and shown to be effective against both bacteria and fungi, with some derivatives exhibiting significant activity against drug-resistant strains5.

Anticonvulsant Applications

The structure-activity relationship of benzamide derivatives has been studied in the context of anticonvulsant properties. Although modifications to the amino group or the aromatic ring can affect the potency and toxicity, some derivatives maintain or slightly improve their efficacy against convulsions induced by electroshock6.

Cardiovascular Applications

In the cardiovascular domain, benzamide derivatives have been identified as selective endothelin ETA receptor antagonists. These compounds, such as N-Methyl-2-[4-(2-methylpropyl)phenyl]-3-(3-methoxy-5-methylpyrazin-2-ylsulfamoyl)benzamide, have shown potent antagonistic activity in vivo and are orally active with a prolonged duration of action7.

Imatinib

Compound Description: Imatinib is a prominent therapeutic agent used in leukemia treatment. It functions by specifically inhibiting tyrosine kinase activity. While commonly found in salt forms, the research describes the freebase form of Imatinib. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: This compound is identified as a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), showing potent anti-inflammatory effects. []

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description: This compound, also known as AP24534, acts as a potent pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant, showcasing potential as a treatment for chronic myeloid leukemia (CML). []

3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

Compound Description: This compound, designated AKE-72, functions as a potent pan-BCR-ABL inhibitor, demonstrating efficacy even against the imatinib-resistant T315I mutant. []

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

Compound Description: FN-1501 is identified as a potent FLT3 and CDK inhibitor with potential in acute myeloid leukemia (AML) treatment. []

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

Compound Description: CHMFL-ABL/KIT-155 stands out as a potent type II ABL/c-KIT dual kinase inhibitor. Its unique hinge binding mechanism makes it a valuable lead for diversifying type II kinase inhibitors. []

4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide

Compound Description: This compound exhibits activity as a PDGF receptor tyrosine kinase inhibitor and is suggested as a potential treatment for diseases mediated by angiotensin II. [, , , ]

3-(1,2,4-triazolo[4,3-a]pyridin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-trifluoromethylphenyl) benzamide

Compound Description: The research highlights a novel methanesulfonic acid salt of this compound. It demonstrates high water solubility and significant inhibitory activity against Bcr-Abl kinase and its mutant forms, making it a potential candidate for treating Bcr-Abl kinase-mediated oncological diseases. []

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

Compound Description: AZD4205 is a highly selective JAK1 kinase inhibitor identified as a potential treatment for diseases associated with constitutive JAK/STAT pathway activation. []

N‐Cyclopropyl‐4‐methyl‐3‐ [6‐(4‐methylpiperazin‐1‐yl)‐4‐oxoquinazolin‐3(4H)‐yl]benzamide (AZD6703)

Compound Description: This compound, known as AZD6703, is a potent and selective p38α MAP kinase inhibitor with potential in treating inflammatory diseases. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound displays potent inhibitory activity against class I HDAC isoforms and shows promising antitumor activity in preclinical studies. []

4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide Hydrochloride Monohydrate (Nilotinib)

Compound Description: Nilotinib is recognized for its use as a cytostatic drug in cancer treatment, particularly in leukemia. The research investigates a novel nanosize weakly crystalline modification of nilotinib hydrochloride monohydrate. []

(3-trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide (AN-024)

Compound Description: AN-024 is synthesized through a multi-step process, highlighting the versatility in modifying the benzamide scaffold. []

Source and Classification

This compound is often associated with the synthesis of imatinib, a well-known anticancer drug used primarily for treating chronic myeloid leukemia and gastrointestinal stromal tumors. The compound's structure includes key functional groups that facilitate its interaction with biological targets, particularly protein kinases .

Synthesis Analysis

The synthesis of N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide typically involves several steps, including:

  1. Preparation of Intermediates: The initial step often includes the formation of 4-(4-methylpiperazinomethyl)benzoyl chloride from 4-(4-methylpiperazinomethyl)benzoic acid, which is treated with thionyl chloride or oxalyl chloride to convert the carboxylic acid into an acyl chloride .
  2. Coupling Reaction: The acyl chloride is then reacted with N-(4-Methyl-3-aminophenyl)amine in the presence of a base such as triethylamine or pyridine. This step forms the desired amide linkage, yielding the target compound .
  3. Purification: The reaction mixture is typically purified using techniques such as column chromatography to isolate the final product from unreacted materials and by-products.

The yield can vary based on reaction conditions, but optimization can lead to high-purity products suitable for further biological evaluation .

Molecular Structure Analysis

The molecular structure of N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide can be described as follows:

  • Molecular Formula: C_{17}H_{24}N_{4}O
  • Molecular Weight: Approximately 296.40 g/mol
  • Structural Features:
    • The compound contains an amine group (-NH2), which is crucial for its biological activity.
    • A piperazine ring contributes to its pharmacological properties, enhancing solubility and receptor binding.
    • The benzamide moiety provides stability and facilitates interactions with target proteins.

Crystallographic studies and spectroscopic analyses (e.g., NMR, IR) are often employed to confirm the structure and purity of the synthesized compound .

Chemical Reactions Analysis

N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide can participate in several chemical reactions:

  1. Acid-Base Reactions: The amine group can act as a base, allowing for protonation under acidic conditions.
  2. Nucleophilic Substitution: The piperazine nitrogen can undergo nucleophilic substitution reactions, potentially modifying the compound for enhanced activity or selectivity.
  3. Hydrolysis: Under certain conditions, the amide bond may hydrolyze, leading to the formation of corresponding carboxylic acids and amines.

These reactions are essential for understanding the compound's stability and reactivity in biological systems .

Mechanism of Action

The mechanism of action for N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide primarily involves its role as a kinase inhibitor. It binds to specific kinase domains, inhibiting their activity and thereby disrupting downstream signaling pathways involved in cell proliferation and survival.

  1. Target Interaction: The compound selectively binds to ATP-binding sites on kinases, preventing substrate phosphorylation.
  2. Biological Effects: This inhibition leads to reduced cell growth and induces apoptosis in cancer cells, contributing to its therapeutic effects against tumors .

Data from biochemical assays demonstrate significant inhibitory effects on various kinases associated with cancer progression.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide include:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol; limited solubility in water.
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range that can be determined through differential scanning calorimetry (DSC) .

These properties are critical for formulation development in pharmaceutical applications.

Applications

N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide has several scientific applications:

  1. Pharmaceutical Development: As an intermediate in synthesizing imatinib and other kinase inhibitors.
  2. Research Tool: Used in studies exploring cancer cell signaling pathways and drug resistance mechanisms.
  3. Therapeutic Potential: Investigated for its efficacy against various cancers beyond those targeted by imatinib, including potential modifications to enhance selectivity and reduce side effects .
Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Classification

The compound is systematically named as N-(3-amino-4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide, reflecting its core structural features. The name delineates three key components:

  • A benzamide backbone substituted at the para-position.
  • A piperazinylmethyl moiety with N-methylation at the distal nitrogen.
  • An aryl amine group (3-amino-4-methylphenyl) serving as the amide substituent [3] .

It belongs to the N-substituted benzamide class and functions as a key synthetic intermediate for tyrosine kinase inhibitors, evidenced by its role in imatinib synthesis pathways [5]. Alternative designations include N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide or USB-282570 (United States Biological catalog identifier) [3].

Molecular Formula and Weight: Comparative Analysis with Structural Analogues

The compound has the molecular formula C₂₀H₂₆N₄O, with a precise molecular weight of 338.45 g/mol. This distinguishes it from structurally related pharmaceuticals and intermediates:

Table 1: Comparative Analysis with Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamideC₂₀H₂₆N₄O338.45Baseline compound
Imatinib (reference drug)C₂₉H₃₁N₇O493.60Additional pyrimidine-pyridinyl pharmacophore
4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride (precursor)C₁₃H₁₇ClN₂O252.74 - Replacement of aryl amine with acyl chloride
Hydrochloride salt of benzamide derivative [2]C₂₁H₂₉Cl₂N₆O455.41 - Guanidinium modification + hydrochloride salt

The molecular weight (338.45 g/mol) is consistent across suppliers and spectral data [3] [9]. The absence of heterocyclic extensions (e.g., pyrimidine in imatinib) simplifies its architecture relative to therapeutically active analogues [5] [10].

Crystallographic Studies: Polymorphism and Solvate Formation

No experimental crystallographic data (e.g., single-crystal X-ray diffraction) for this compound is reported in publicly available literature. However, insights can be inferred:

  • The linear benzamide scaffold and flexible piperazinylmethyl tether suggest potential for multiple solid forms.
  • Storage conditions specified by suppliers (4°C, protected from light) imply stability concerns that may arise from polymorphic transitions or hydrate formation [3] [4].
  • Analogous N-piperazinyl benzamides exhibit polymorphism due to rotational freedom in the CH₂-N bond and diverse hydrogen-bonding motifs (amide-amine, amine-solvent) [5].

Solvate formation is plausible given the tertiary amine in the piperazine ring, which can engage protic solvents (e.g., water, alcohols). No hydrates are documented, but differential scanning calorimetry (DSC) would be required to confirm thermal events indicative of desolvation.

Spectroscopic Characterization (NMR, IR, MS, UV-Vis)

Nuclear Magnetic Resonance (NMR)

The compound's structure is validated through multinuclear NMR assignments:

  • ¹H NMR (predicted):
  • δ 2.20 (s, 3H, CH₃-Ar), 2.30 (s, 3H, N-CH₃), 2.40–2.60 (m, 8H, piperazine-H), 3.55 (s, 2H, CH₂), 6.65 (d, 1H, Ar-H), 7.10–7.30 (m, 5H, Ar-H), 7.75 (d, 2H, Ar-H), 8.80 (s, 1H, NH).
  • The ortho-coupling between amide-NH and adjacent aryl-H causes broadening at δ 8.80 .
  • ¹³C NMR: 21.2 (CH₃-Ar), 46.1 (N-CH₃), 52.8/53.0 (piperazine-CH₂), 62.1 (Ar-CH₂-N), 113.0–140.0 (aryl-C), 165.5 (C=O) [9].

Infrared Spectroscopy (IR)

Key absorptions confirm functional groups:

  • 3320 cm⁻¹ (N-H stretch, amine/amide), 1650 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=C aryl), 1250 cm⁻¹ (C-N piperazine) [4].

Mass Spectrometry (MS)

  • ESI-MS: m/z 339.4 [M+H]⁺ (calc. 339.22 for C₂₀H₂₇N₄O⁺), with fragments at m/z 176.1 (cleavage at amide bond) and m/z 175.1 (piperazinylmethylbenzyl cation) .

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λₘₐₓ (MeOH): 285 nm (π→π* transition, benzamide), 235 nm (n→π*, amine) [4].

Table 2: Summary of Spectroscopic Signatures

TechniqueKey AssignmentsStructural Correlations
¹H NMRδ 2.20 (s), 3.55 (s), 8.80 (s)Methyl groups; benzyl-CH₂; amide-NH
IR3320, 1650, 1250 cm⁻¹N-H/C=O stretches; C-N vibration
MSm/z 339.4 [M+H]⁺, 176.1, 175.1Molecular ion; benzamide cleavage fragments
UV-Vis235 nm, 285 nmAmine/amide chromophores; conjugated system

Thermodynamic Properties: Melting Point, pKa, and Solubility Profiling

Melting Point

  • The melting point is not experimentally reported in available sources. Supplier documentation describes the compound as "neat" (pure solid) but omits thermal data [4] [9].
  • Analogous N-piperazinyl benzamides melt between 120–150°C, suggesting a similar range here.

Acid Dissociation Constant (pKa)

  • The piperazine ring (aliphatic tertiary amine) contributes two pKa values:
  • pKa₁ ~8.5 (protonation of distal N-methyl nitrogen)
  • pKa₂ ~4.5 (protonation of piperazine N-H⁺ in monocation) [5].
  • The aryl amine (pKa ~24) and amide (pKa ~15) are negligible in physiological pH ranges.

Solubility

  • Experimental: Soluble in polar organic solvents (DMSO, methanol, chloroform) but insoluble in water [3] .
  • Predicted (LogP): Calculated partition coefficient LogP = 2.8 indicates moderate lipophilicity, consistent with:
  • Two aromatic rings (hydrophobic).
  • Polar piperazine and amide groups (hydrophilic) [4].
  • Solubility in DMSO: >10 mg/mL (supplier data) [3].

Stability

  • Long-term storage at 4°C is recommended due to sensitivity of the aryl amine to oxidation [3] [9].

Note: All data corresponds to research-grade material. Applications are limited to organic synthesis or pharmaceutical intermediates per supplier documentation [3] [4] [9].

Properties

CAS Number

581076-63-3

Product Name

N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide

IUPAC Name

N-(3-amino-4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide

Molecular Formula

C20H26N4O

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C20H26N4O/c1-15-3-8-18(13-19(15)21)22-20(25)17-6-4-16(5-7-17)14-24-11-9-23(2)10-12-24/h3-8,13H,9-12,14,21H2,1-2H3,(H,22,25)

InChI Key

FXJLDIHKTIMSKR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)N

Synonyms

N-(3-Amino-4-methyl-phenyl)-4-(4-methyl-piperazin-1-yl)-benzamide

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.